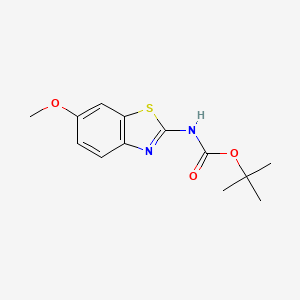

(6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and a carbamic acid tert-butyl ester group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves the reaction of 6-methoxybenzothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

- Dissolve 6-methoxybenzothiazole in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- After completion of the reaction, wash the mixture with water and extract the organic layer.

- Purify the product by column chromatography to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides can be used in the presence of a catalyst such as aluminum chloride.

Major Products Formed:

Oxidation: Formation of (6-Hydroxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester.

Reduction: Formation of (6-Methoxy-benzothiazol-2-yl)-methanol.

Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In synthetic chemistry, (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester serves as an important intermediate for creating more complex benzothiazole derivatives. It acts as a building block in the development of new materials and catalysts, facilitating the synthesis of compounds with tailored properties.

Biological Research

This compound is utilized in biological studies to investigate interactions between benzothiazole derivatives and biological macromolecules such as proteins and nucleic acids. It plays a crucial role in developing fluorescent probes for imaging applications, enhancing our understanding of cellular processes.

Medicinal Chemistry

This compound shows promise as a precursor for synthesizing pharmacologically active benzothiazole derivatives. Research indicates that these derivatives may possess various biological activities, including:

- Antimicrobial Properties : Potential effectiveness against bacterial and fungal infections.

- Anticancer Activity : Some studies suggest that related compounds exhibit cytotoxic effects on cancer cells.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways could lead to therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Differences | Potential Applications |

|---|---|---|

| (6-Chlorobenzothiazol-2-yl)-carbamic acid tert-butyl ester | Chlorine atom instead of methoxy; different reactivity | Varies based on substitution effects |

| (6-Methylbenzothiazol-2-yl)-carbamic acid tert-butyl ester | Methyl group affects hydrophobicity | May show varied biological activity |

| (6-Hydroxybenzothiazol-2-yl)-carbamic acid tert-butyl ester | Hydroxyl group forms stronger hydrogen bonds | Potentially different binding affinities |

Case Studies

Several studies have investigated the biological activities of benzothiazole derivatives similar to this compound:

- Antitumor Activity : Research has indicated that certain benzothiazole derivatives exhibit significant antitumor properties through mechanisms involving apoptosis induction in cancer cells .

- Antimicrobial Studies : A series of benzothiazole compounds were evaluated for their antimicrobial efficacy against various pathogens, showing promising results that warrant further exploration .

- Anti-inflammatory Research : Studies have demonstrated that benzothiazole derivatives can reduce inflammation markers in vivo, suggesting therapeutic potential for inflammatory conditions .

Mechanism of Action

The mechanism of action of (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is primarily related to its ability to interact with specific molecular targets. The methoxy group and the carbamic acid ester group can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their structure and function. The benzothiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Molecular Targets and Pathways:

Proteins: The compound can bind to enzymes and receptors, modulating their activity and signaling pathways.

Nucleic Acids: It can intercalate into DNA and RNA, affecting their stability and function.

Cellular Pathways: The compound can influence various cellular pathways such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

- (6-Chlorobenzothiazol-2-yl)-carbamic acid tert-butyl ester

- (6-Methylbenzothiazol-2-yl)-carbamic acid tert-butyl ester

- (6-Hydroxybenzothiazol-2-yl)-carbamic acid tert-butyl ester

Comparison:

- (6-Chlorobenzothiazol-2-yl)-carbamic acid tert-butyl ester: This compound has a chlorine atom instead of a methoxy group, which can lead to different reactivity and biological activity.

- (6-Methylbenzothiazol-2-yl)-carbamic acid tert-butyl ester: The presence of a methyl group instead of a methoxy group can affect the compound’s hydrophobicity and interactions with target molecules.

- (6-Hydroxybenzothiazol-2-yl)-carbamic acid tert-butyl ester: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially leading to different binding affinities and biological effects.

Uniqueness: (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets

Biological Activity

(6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a methoxy group and a tert-butyl carbamate moiety. The presence of these functional groups contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated activity against several pathogens, including bacteria and fungi.

- Mechanism of Action : The compound may exert its antimicrobial effects by inhibiting key enzymes involved in bacterial cell wall synthesis or disrupting membrane integrity. This is consistent with findings that related compounds inhibit enzymes such as topoisomerase II, which is crucial for bacterial DNA replication .

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms.

- Inhibition of Cell Proliferation : Studies have shown that this compound can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation . For instance, the compound may inhibit tyrosine kinases or aurora kinases, leading to cell cycle arrest.

- Case Study : A study demonstrated the cytotoxic effects of similar benzothiazole compounds against human cancer cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives are also noteworthy.

- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or modulate the activity of inflammatory pathways, thus reducing inflammation .

Summary of Biological Activities

Properties

IUPAC Name |

tert-butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-13(2,3)18-12(16)15-11-14-9-6-5-8(17-4)7-10(9)19-11/h5-7H,1-4H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPENTQLVBMQFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.